Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a methyl ester at position 2, a sulfamoyl group at position 3 linked to a 3-chloro-4-fluorophenyl moiety, and a fluorine atom at position 4. This structure combines aromaticity, electronegative substituents (Cl, F), and a sulfamoyl group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF2NO4S2/c1-24-16(21)14-15(13-11(19)3-2-4-12(13)25-14)26(22,23)20-8-5-6-10(18)9(17)7-8/h2-7,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGZXHNHLFMVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiophene Core : This can be achieved through cyclization reactions involving precursors like 2-bromothiophene.
- Introduction of the Sulfamoyl Group : The sulfamoyl group is introduced via sulfonation reactions followed by amination.
- Esterification : The carboxylate ester group is formed through reactions with methanol and carboxylic acid derivatives.
The compound's structure includes a benzothiophene core, a sulfamoyl group, and a carboxylate ester, contributing to its chemical reactivity and potential biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The functional groups within its structure facilitate binding interactions that can modulate the activity of these targets, leading to various biological effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activities . For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties . Studies have suggested that sulfamoyl-containing compounds can inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation in cellular models .
Antibacterial Activity
Preliminary evaluations indicate that this compound could have antibacterial effects , particularly against strains of Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for related compounds were documented, showing varying degrees of activity depending on structural modifications .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of related compounds:
- Study on Anticancer Activity :
- Anti-inflammatory Mechanisms :
- Antibacterial Evaluations :
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound with a benzothiophene core, a sulfamoyl group, and multiple halogen substituents. It has a molecular formula of CHClFNOS and a molecular weight of approximately 395.9 g/mol. This compound is researched for its potential use in medicinal chemistry, especially in the creation of drugs that target different biological pathways.
Potential Applications
- Medicinal Chemistry The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
- Enzyme Inhibition The sulfamoyl group in the compound can inhibit certain enzymes or receptors, influencing various biological processes.
- Binding Affinity and Stability The fluorine atoms enhance binding affinity and stability, potentially increasing the compound's effectiveness as a therapeutic agent. The presence of multiple fluorine atoms in this compound enhances its lipophilicity and metabolic stability compared to similar compounds. This may contribute to improved binding affinities to target proteins, making it a valuable candidate for further research in medicinal chemistry.
- Interaction Studies: Interaction studies often focus on its binding affinity to specific enzymes or receptors. Such studies help elucidate the mechanism of action and therapeutic potential of the compound in various biological contexts.
Similar Compounds
This compound shares similarities with several other compounds, which can be compared based on their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate | Similar sulfamoyl and fluorinated structures | Potential enzyme inhibition |
| Sulfanilamide | Basic sulfonamide structure | Antibacterial properties |
| Benzothiazole derivatives | Contains benzothiazole core | Antimicrobial and anticancer activities |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: The target compound contains a 3-chloro-4-fluorophenyl group, which introduces higher electronegativity and steric bulk compared to the 3-fluoro-4-methylphenyl group in or the 3-methylphenyl group in . Chlorine’s larger atomic radius and stronger electron-withdrawing nature may enhance binding to hydrophobic pockets or polar targets.
Ring System Differences :
- The benzothiophene core in the target compound and provides extended aromaticity compared to the thiophene ring in . This larger π-system may improve stacking interactions in biological systems but could reduce solubility.
Ester Group Variations :
Theoretical Implications for Bioactivity:
- The target compound’s chloro-fluoro substitution pattern likely increases its acidity (via electron withdrawal), favoring ionic interactions with basic residues in enzymes or receptors.
- The absence of a 4-fluoro group in and the use of a methylphenyl group in may reduce target affinity compared to the target compound.
Research Findings and Gaps
While detailed experimental data (e.g., IC₅₀, LogP) are unavailable in the provided evidence, structural analysis suggests:
- The target compound’s dual halogenation (Cl, F) may optimize its balance between lipophilicity and polarity, a critical factor in drug design .
- Benzothiophene-based analogs (target, ) are expected to exhibit higher metabolic stability than thiophene derivatives () due to reduced oxidative susceptibility.
Further studies should focus on synthesizing these compounds and evaluating their biological activity, toxicity, and physicochemical properties.
Q & A
Q. What are the common synthetic routes for Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves constructing the benzothiophene core, followed by sulfamoylation and esterification. Key steps include:
- Core Formation : Use cyclization reactions (e.g., via Friedel-Crafts alkylation) to assemble the benzothiophene scaffold.
- Sulfamoylation : React the core with 3-chloro-4-fluorobenzenesulfonamide under nucleophilic substitution conditions.
- Esterification : Introduce the methyl ester group via acid-catalyzed esterification.
Q. Optimization Strategies :
- High-Throughput Screening (HTS) : Test catalysts (e.g., Pd/C, CuI) and solvents (DMF, THF) to maximize yield .
- Statistical Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, reagent stoichiometry, and reaction time .
- Computational Pre-Screening : Use quantum chemical calculations (e.g., DFT) to predict reactive intermediates and transition states, reducing trial-and-error approaches .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry of sulfamoyl and fluoro substituents .
- NMR Spectroscopy : Use and NMR to analyze electronic environments of fluorine atoms and sulfamoyl protons .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to assess purity.
- Computational Analysis : Perform Hirshfeld surface analysis or electrostatic potential mapping to study intermolecular interactions and charge distribution .
Q. What experimental approaches are used to investigate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify protein targets.
- Enzymatic Assays : Test inhibition kinetics (e.g., IC, K) against enzymes like kinases or sulfotransferases.
- Cellular Imaging : Employ fluorescence tagging (e.g., via Click chemistry) to track cellular uptake and localization .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites and degradation pathways in vitro .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and guide synthetic modifications?
Methodological Answer:
- Reaction Path Search : Apply density functional theory (DFT) to model reaction pathways for sulfamoylation and esterification, identifying energy barriers .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.
- Electronic Property Analysis : Calculate Fukui indices to predict sites for electrophilic/nucleophilic attacks .
Q. Example Workflow :
Optimize geometries of reactants and intermediates using Gaussian.
Calculate activation energies for competing pathways.
Validate predictions with parallel experimental trials .
Q. How should researchers resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent) to minimize variability.
- Orthogonal Assays : Cross-validate results using SPR, isothermal titration calorimetry (ITC), and cellular viability assays.
- Data Mining : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, cell line specificity) .
Case Study : If cytotoxicity varies between cell lines, evaluate membrane permeability (e.g., PAMPA assay) and efflux pump activity (e.g., ABC transporter inhibition) .
Q. What methodologies optimize reaction conditions for scale-up synthesis while maintaining yield?
Methodological Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions compared to batch processes .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Kinetic Modeling : Develop rate equations to identify rate-limiting steps and optimize residence time .
Q. Table 1: Example Optimization Parameters
| Parameter | Screening Range | Optimal Condition |
|---|---|---|
| Temperature (°C) | 80–120 | 100 |
| Catalyst Loading | 1–5 mol% | 3 mol% |
| Solvent | DMF, THF, Toluene | THF |
| Reaction Time (h) | 12–24 | 18 |
Based on DoE principles from .
Q. How can researchers assess the compound’s stability and degradation under varying environmental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and hydrolytic conditions (acidic/alkaline pH) .
- Analytical Monitoring : Use HPLC-PDA to track degradation products and quantify half-life.
- Computational Stability Prediction : Apply QSPR models to correlate molecular descriptors (e.g., LogP, PSA) with stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
